Equipotent Estrogenic Activity with Distinct Hepatic Safety Profile vs. Conjugated Equine Estrogens
Estropipate (piperazine estrone sulfate) and conjugated equine estrogens (CEE) are equally effective in suppressing follicle-stimulating hormone (FSH), a primary marker of estrogenic activity. However, their impact on liver-derived proteins, which are surrogate markers for thrombotic risk, is markedly different. Estropipate induces significantly lower levels of corticosteroid-binding globulin (CBG) and sex hormone-binding globulin (SHBG) compared to CEE [1]. In a direct comparison, CEE increased serum CBG 2.5-fold and SHBG 3.2-fold relative to piperazine estrone sulfate, which was set as the baseline (value of 1) [1]. This exaggerated hepatic response with CEE has been mechanistically linked to a higher incidence of venous thromboembolism in observational studies.
| Evidence Dimension | Relative potency on hepatic protein induction (fold-increase over baseline) |
|---|---|
| Target Compound Data | CBG: 1 (baseline); SHBG: 1 (baseline) |
| Comparator Or Baseline | Conjugated Equine Estrogens (CEE): CBG: 2.5; SHBG: 3.2 |
| Quantified Difference | CEE induces 2.5x higher CBG and 3.2x higher SHBG than estropipate on an equipotent basis. |
| Conditions | Postmenopausal women receiving oral estrogen therapy; values normalized to estropipate's effect as baseline (1.0). |
Why This Matters
Lower hepatic protein induction by estropipate suggests a potentially reduced thrombotic risk profile compared to CEE, a critical selection factor for long-term hormone replacement therapy.
- [1] Agarwal SK, Judd HL. Menopause. In: Goldman L, Schafer AI, eds. Goldman-Cecil Medicine. 26th ed. Philadelphia, PA: Elsevier; 2020. Chapter 231. View Source
